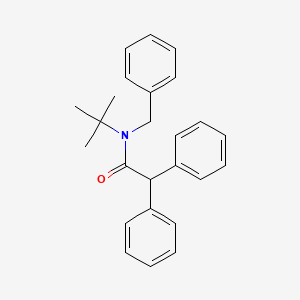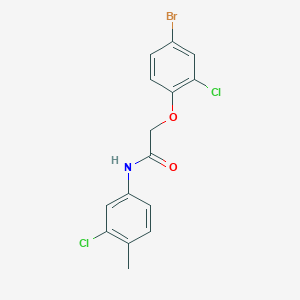![molecular formula C19H26N2O3S B4643983 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4643983.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
Overview
Description
4-[Allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. This, in turn, leads to the disruption of the cytoskeleton and cell division, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Apart from its potential applications in cancer research, 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide in lab experiments is its selectivity towards cancer cells. This makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies can be conducted to explore the potential of this compound in cancer therapy, particularly in combination with other chemotherapeutic agents. Furthermore, studies can be conducted to explore the potential of this compound in other fields, such as antifungal and antibacterial therapy.
Conclusion
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a compound that has potential applications in various scientific research fields. Its selective cytotoxicity towards cancer cells and anti-inflammatory properties make it a potential candidate for cancer therapy. The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to the induction of apoptosis in cancer cells. While this compound has several advantages, such as low toxicity towards normal cells, its limited solubility in water can affect its bioavailability. There are several future directions for the research on this compound, including the optimization of the synthesis method and exploring its potential in other fields.
Scientific Research Applications
4-[Allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-3-15-21(25(2,23)24)18-11-9-17(10-12-18)19(22)20-14-13-16-7-5-4-6-8-16/h3,7,9-12H,1,4-6,8,13-15H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFUBYRMFFXSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4643918.png)
![methyl 4-ethyl-5-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4643920.png)



![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4643949.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4643966.png)


![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4643978.png)
![4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4643991.png)
![2-methyl-3-{[4-(methylthio)benzyl]amino}benzoic acid](/img/structure/B4643998.png)